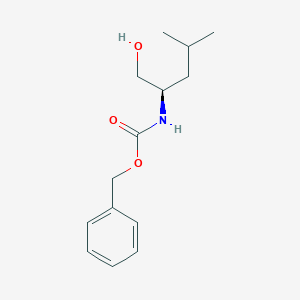

Cbz-D-Leucinol

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584254 | |

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166735-51-9 | |

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cbz D Leucinol

Chemoenzymatic Approaches to D-Leucinol Precursors

Chemoenzymatic strategies offer a powerful approach to producing enantiomerically pure D-leucinol precursors by leveraging the high selectivity of enzymes. researchgate.net These methods are often favored for their mild reaction conditions and environmental compatibility. researchgate.netnih.gov

Enzymatic Hydrolysis and Resolution Techniques for D-Leucine Derivatives

Enzymatic resolution is a widely used technique for separating enantiomers of racemic mixtures. In the context of D-leucine, this often involves the stereoselective hydrolysis of a racemic D,L-leucine derivative. For instance, proteases have been shown to catalyze the hydrolysis of racemic N-acetyl-tert-leucine chloroethyl ester. researchgate.nettandfonline.comnih.gov In a specific example, a protease from Bacillus licheniformis (Alcalase®) was used to hydrolyze (±)-N-acetyl-tert-leucine chloroethyl ester. tandfonline.comnih.gov After approximately 50% conversion, the unreacted D-ester can be separated and subsequently saponified to yield optically pure D-tert-leucine. researchgate.nettandfonline.comnih.gov The choice of ester is crucial, with the chloroethyl ester demonstrating a significantly higher rate of hydrolysis compared to methyl, ethyl, and other esters. researchgate.nettandfonline.com This highlights the importance of substrate engineering in optimizing enzymatic resolutions.

The results of enzymatic hydrolysis can be influenced by various factors, as illustrated in the following table:

| Enzyme Source | Substrate | Key Finding |

| Bacillus licheniformis (Alcalase®) | (±)-N-acetyl-tert-leucine chloroethyl ester | Chloroethyl ester showed a 6-fold higher activity than the methyl ester. tandfonline.com |

| Proteases | Racemic N-acetyl-tert-leucine esters | Different esters (methyl, ethyl, octyl, chloroethyl, trichloroethyl) exhibited varying hydrolysis rates. researchgate.nettandfonline.com |

Biocatalytic Strategies for Enantiopure Intermediates

Biocatalysis provides a direct route to enantiopure intermediates, which are invaluable starting materials for complex organic syntheses. nih.gov Enzymes such as oxidoreductases, lyases, and transaminases are employed for their high stereoselectivity. researchgate.net For example, engineered oxidoreductases have demonstrated broad substrate specificity and high catalytic activity in the synthesis of chiral molecules. acs.org

One notable strategy involves the use of D-amino acid aminotransferases. These enzymes can convert α-keto acids into the corresponding D-amino acids with high enantiomeric excess. mdpi.com Another approach utilizes engineered monoamine oxidases (MAO-N) for the deracemization of amines, which can be applied to the synthesis of a wide range of enantiomerically pure primary, secondary, and tertiary amines. researchgate.net

The versatility of biocatalysis is further exemplified by the GriE-catalyzed δ-oxidation of L-leucine, which can be integrated into one-pot chemoenzymatic syntheses of substituted prolines. oup.comresearchgate.net This demonstrates the potential of combining enzymatic and chemical reactions to access complex molecular architectures. researchgate.net

Chemical Synthesis from N-Protected D-Leucine Derivatives

The chemical synthesis of Cbz-D-leucinol typically starts from N-protected D-leucine and involves a two-step reduction process. Careful control of reaction conditions is essential to prevent racemization of the chiral center. rsc.org

Reduction of N-Cbz-D-Leucine to Cbz-D-Leucinal

The reduction of an N-protected amino acid to its corresponding aldehyde is a critical step. A common method involves the activation of the carboxylic acid followed by reduction. One efficient protocol utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) for activation, followed by reduction with diisobutylaluminum hydride (DIBAL-H). rsc.orgrsc.orgnih.gov This one-pot method has been shown to produce N-Cbz-D-leucinal with high yield and excellent enantiomeric excess (>98% ee), a significant improvement over earlier methods that reported lower stereointegrity. rsc.orgrsc.org

Another approach involves the conversion of the N-protected amino acid into a Weinreb amide, which is then reduced to the aldehyde. rsc.orgacs.org This method also provides the desired aldehyde with high enantiopurity. acs.org

| Reagent System | Substrate | Product | Enantiomeric Excess (ee) |

| CDI / DIBAL-H | N-Cbz-D-Leucine | Cbz-D-Leucinal | >98% rsc.orgrsc.org |

| Weinreb Amide / DIBAL-H | N-Cbz-D-Leucine Weinreb Amide | Cbz-D-Leucinal | >99:1 er acs.org |

Subsequent Reduction of Chiral α-Amino Aldehydes to this compound

Once the chiral α-amino aldehyde, Cbz-D-leucinal, is obtained, it is further reduced to the corresponding amino alcohol, this compound. This reduction is typically achieved using a mild reducing agent to avoid over-reduction or side reactions. The choice of reducing agent and reaction conditions is crucial to preserve the stereochemical integrity of the molecule.

One-Pot Synthetic Protocols for this compound Precursors

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and yield. rsc.orgrsc.org The conversion of N-protected amino acids to chiral α-amino aldehydes via CDI activation and DIBAL-H reduction is a prime example of an efficient one-pot procedure. rsc.orgrsc.orgnih.gov This method has been successfully applied to a variety of N-protected amino acids, including those with Boc, Cbz, and Fmoc protecting groups, demonstrating its broad applicability. rsc.orgrsc.org

The development of such protocols is significant for the scalable production of valuable building blocks like this compound, which are essential for the synthesis of biologically active molecules. rsc.orgrsc.org

Control of Stereointegrity during this compound Synthesis

The synthesis of this compound with high optical purity is paramount for its applications, particularly as a chiral building block in the pharmaceutical industry. The control of stereointegrity hinges on preventing the racemization or epimerization of the chiral center at the α-carbon, both in the starting material, Cbz-D-leucine, and during its conversion to the final alcohol product. The choice of protecting group, reagents, and reaction conditions are critical factors in maintaining the desired D-configuration.

The benzyloxycarbonyl (Cbz) group itself plays a significant role in preserving stereochemical integrity. N-Cbz protected amino acids are known to be relatively stable and less prone to racemization during activation compared to other protecting groups. This stability is crucial in multi-step syntheses where the amino acid derivative undergoes various transformations. For instance, in the synthesis of stereoisomers of Tetrahydrolipstatin, N-Cbz-D-leucine was specifically chosen for dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling reactions to circumvent epimerization issues that were observed with other N-protected leucine (B10760876) derivatives. acs.orgnih.govacs.org

A significant advancement in maintaining stereointegrity is the development of optimized one-pot reduction methods. A notable protocol involves the activation of N-protected amino acids with 1,1'-carbonyldiimidazole (CDI) followed by in-situ reduction with diisobutylaluminium hydride (DIBAL-H). An investigation into the synthesis of Cbz-leucinal, the direct aldehyde precursor to this compound, demonstrated that this method can yield the product with excellent stereointegrity. rsc.org While an earlier method reported an enantiomeric excess (ee) of only 60% for Cbz-leucinal, optimization of the reaction parameters, particularly temperature, led to a vastly improved outcome. rsc.org By carefully controlling the conditions, Cbz-leucinal was obtained with greater than 98% ee, demonstrating near-complete retention of the stereocenter's configuration. rsc.org

The selection of catalysts and reaction conditions is also a key strategy for minimizing racemization. In other synthetic contexts involving amino acid derivatives, the choice of specific palladium precatalysts has been shown to be crucial for conducting N-arylation with minimal erosion of enantiomeric excess. nih.gov Such findings underscore the principle that tailored catalytic systems are essential for preserving the stereochemistry of chiral building blocks like this compound during their synthesis or further functionalization.

Table 1: Comparison of Stereointegrity in Cbz-Leucinal Synthesis

This table is based on research findings for the synthesis of the aldehyde precursor to this compound.

| Method | Reagents | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Original Protocol | CDI, DIBAL-H | ~60% | rsc.org |

| Optimized Protocol | CDI, DIBAL-H | >98% | rsc.org |

Scalability and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires robust, efficient, and cost-effective methodologies. Process optimization focuses on increasing yield, simplifying operations, reducing waste, and ensuring consistent product quality. Key advancements in this area include the development of one-pot procedures and the adoption of continuous-flow manufacturing technologies.

A transformative approach to chemical manufacturing is the use of continuous-flow microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and higher yields. A green and highly efficient synthesis of a nonapeptide drug, leuprolide, was developed using a continuous-flow system for both the coupling of Cbz-protected amino acids and their subsequent deprotection. jlu.edu.cn The deprotection of the Cbz group was achieved rapidly and cleanly via hydrogenolysis in a packed-bed reactor containing a Pd/C catalyst. jlu.edu.cn This strategy dramatically reduces the consumption of raw materials and represents a significant step towards sustainable, large-scale peptide manufacturing. jlu.edu.cn The principles demonstrated in this system are directly applicable to the production of Cbz-protected building blocks like this compound.

The feasibility of scaling up syntheses involving Cbz-protected amino acids has been demonstrated in the production of complex pharmaceutical agents. For example, an efficient and scalable total synthesis of the marine-derived drug Ecteinascidin 743 (Trabectedin) was developed starting from Cbz-protected (S)-tyrosine, with processes capable of producing material on a decagram scale. preprints.org This provides strong evidence that the chemistry involving the Cbz protecting group is robust and amenable to the rigorous demands of large-scale production. preprints.org Shorter peptides and their derivatives are also noted for lowering production costs and facilitating scalability. mdpi.com

Table 2: Key Strategies for Scalable this compound Production

| Strategy | Description | Advantages for Scalability | Reference |

|---|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps (e.g., activation and reduction) into a single reactor without isolating intermediates. | Reduced processing time, lower solvent and energy consumption, simplified operations. | rsc.org |

| Continuous-Flow Technology | Performing reactions in a continuously flowing stream through a microreactor or packed bed. | Precise process control, enhanced safety, consistent product quality, efficient for hydrogenolysis of Cbz group. | jlu.edu.cn |

| Process Intensification | Utilizing robust and proven chemical transformations, such as those involving Cbz-protected amino acids, that have been successfully scaled in other complex syntheses. | Higher confidence in process reliability, leveraging established industrial methods. | preprints.org |

Deprotection Strategies for the Carbobenzyloxy Group in Cbz D Leucinol Derivatives

Catalytic Hydrogenolysis Methods for Cbz Removal

Catalytic hydrogenolysis is a popular and effective method for the deprotection of Cbz groups. total-synthesis.com This process involves the cleavage of the carbon-oxygen bond of the carbamate (B1207046) by hydrogen, facilitated by a metal catalyst. total-synthesis.com

Palladium on carbon (Pd/C) is the most common catalyst for the hydrogenolysis of Cbz groups. commonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). commonorganicchemistry.comcommonorganicchemistry.com

The general mechanism involves the reduction of the benzylic carbamate by hydrogen gas, which results in the formation of the unstable carbamic acid intermediate that readily decarboxylates to yield the free amine and toluene. total-synthesis.com

Key Parameters and Findings:

Catalyst Loading: Typically, 5% or 10% (by weight) of palladium on carbon is used. commonorganicchemistry.com

Solvents: Methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are common solvents for these reactions. total-synthesis.comcommonorganicchemistry.com

Pressure and Temperature: Reactions can often be performed at atmospheric pressure and room temperature, though elevated pressures and temperatures (e.g., 60 °C) can be used to accelerate the reaction. total-synthesis.comcommonorganicchemistry.com

Reaction Scale: This method has been successfully demonstrated on both small (milligram) and large (gram) scales. commonorganicchemistry.comcapes.gov.br

A typical procedure involves dissolving the Cbz-protected compound in a suitable solvent, adding the Pd/C catalyst, and then introducing hydrogen gas, often using a Parr apparatus for reactions requiring elevated pressure. commonorganicchemistry.com After the reaction is complete, the catalyst is removed by filtration through a pad of celite. total-synthesis.com

Table 1: Conditions for Palladium-Catalyzed Hydrogenation of Cbz-Protected Amines

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | 5% or 10% Pd/C | Wet (50% water) catalyst is often preferred for safety. |

| Hydrogen Source | H₂ gas | Can be at atmospheric or elevated pressure. |

| Solvent | Methanol, Ethanol | Other solvents like THF can also be used. acs.org |

| Temperature | Room Temperature to 60 °C | Higher temperatures can increase the reaction rate. total-synthesis.com |

| Post-Reaction | Filtration | Catalyst is removed by filtering through celite. |

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. researchgate.net In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C. nih.gov This method avoids the need for specialized high-pressure hydrogenation equipment. capes.gov.br

Common hydrogen donors include:

Ammonium (B1175870) formate (B1220265) (HCOONH₄) nih.govmdma.ch

Formic acid (HCOOH) whiterose.ac.uk

Triethylsilane (Et₃SiH) organic-chemistry.org

1,4-Cyclohexadiene capes.gov.br

Ammonium Formate in Transfer Hydrogenation: The use of ammonium formate with Pd/C in a solvent like methanol is a widely adopted method for Cbz deprotection. tantuchemicals.com It is known for being rapid, often completing within minutes at room temperature, and efficient. mdma.chtantuchemicals.com This method is particularly advantageous in peptide synthesis for the cleavage of the benzyloxycarbonyl group. mdma.ch However, residual formic acid or ammonium formate from the reaction can sometimes lead to the formation of N-formylated byproducts in subsequent acylation steps if the workup is not thorough. tantuchemicals.com

Triethylsilane in Transfer Hydrogenation: The combination of triethylsilane and Pd/C provides a mild and neutral condition for deprotection. organic-chemistry.org This system can rapidly reduce various functional groups and offers an alternative to acid- or base-labile reagents. organic-chemistry.org

Table 2: Common Hydrogen Donors for Transfer Hydrogenation

| Hydrogen Donor | Catalyst | Typical Solvent | Key Features |

|---|---|---|---|

| Ammonium Formate | Pd/C | Methanol, Ethanol | Fast reaction times, avoids H₂ gas. mdma.chtantuchemicals.com |

| Formic Acid | Pd/C | Methanol, Ethanol | Effective, but can be slower than ammonium formate. mdma.chwhiterose.ac.uk |

| Triethylsilane | Pd/C | Methanol, Chloroform (B151607) | Mild, neutral conditions, rapid reactions. organic-chemistry.org |

Palladium-Catalyzed Hydrogenation Conditions

Non-Catalytic Chemical Deprotection Protocols

In cases where catalytic hydrogenolysis is not feasible due to the presence of sensitive functional groups (e.g., sulfur-containing residues or other reducible moieties), non-catalytic chemical methods are employed.

Certain nucleophiles can be used to cleave the Cbz group. One such method involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) at elevated temperatures (e.g., 75 °C). organic-chemistry.orgresearchgate.net This approach is particularly useful for substrates that are sensitive to standard hydrogenolysis or acidic conditions. organic-chemistry.orgresearchgate.net

Another powerful reagent for Cbz cleavage is trimethylsilyl (B98337) iodide (TMSI). researchgate.netwikipedia.org It is considered a Lewis acid-mediated deprotection but operates through a nucleophilic attack of the iodide on the benzyl (B1604629) group. TMSI is effective for removing Cbz groups from amines and can also cleave ethers. wikipedia.orgresearchgate.net The reaction is typically performed in a solvent like chloroform or acetonitrile.

Strong acids can effectively remove the Cbz group, although these conditions are harsh and may not be compatible with other acid-labile protecting groups like Boc. iris-biotech.de A common reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid (AcOH). mdpi.comsiat.ac.cncdnsciencepub.com The reaction is typically conducted at room temperature and proceeds via protonation of the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond. total-synthesis.com

This method is often used in peptide synthesis and has been applied to deprotect Cbz-leucine derivatives. siat.ac.cngoogle.com After the reaction, the excess acid is typically removed under reduced pressure. mdpi.com It is crucial to note that this method can also cleave benzyl ester protecting groups. acs.org

Nucleophilic Deprotection Approaches for Carbamates

Enzymatic Deprotection of Cbz-Protected Amino Alcohols

Enzymatic methods offer a green and highly selective alternative for deprotection under mild reaction conditions. nih.gov Specific enzymes, known as "deprotectases," can catalyze the removal of protecting groups like Cbz. nih.gov

An N-carbobenzyloxy-deprotecting enzyme (Cbz-ase) has been identified that can hydrolyze the Cbz group from protected amino acids and alcohols. nih.govgoogle.com These enzymes, such as those from Sphingomonas paucimobilis or Burkholderia phenazinium, exhibit high selectivity, leaving other protecting groups and functional groups untouched. researchgate.netnih.gov

The enzymatic reaction is typically carried out in an aqueous buffer at or near room temperature. google.com The progress of the reaction can be monitored by HPLC to detect the formation of the free amino alcohol. google.com This biocatalytic approach is particularly valuable in complex syntheses where chemo-selectivity is paramount. mdpi.comrsc.org

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Cbz-D-Leucinol | 14269550 |

| D-Leucinol | 7005101 |

| Palladium | 23939 |

| Carbon | 5462310 |

| Hydrogen | 783 |

| Methanol | 887 |

| Ethanol | 702 |

| Toluene | 1140 |

| Ammonium formate | 25517 |

| Formic acid | 284 |

| Triethylsilane | 7909 |

| 2-Mercaptoethanol | 764 |

| Potassium phosphate | 24450 |

| N,N-Dimethylacetamide | 6589 |

| Trimethylsilyl iodide | 85247 |

| Hydrogen bromide | 260 |

| Acetic acid | 176 |

| N-formyl-l-leucine | 97368 |

| N-Cbz-l-leucine | 3123 |

| Boc-d-leucinol | 53341355 |

| N-Cbz-D-leucine | 443152 |

| Celite | 6327371 |

| Chloroform | 6212 |

Selectivity and Functional Group Compatibility in this compound Deprotection

The selective removal of the carbobenzyloxy (Cbz) protecting group from derivatives of this compound is a critical step in multi-step syntheses. The choice of deprotection strategy is governed by the presence of other functional groups within the molecule. Achieving high selectivity ensures that only the Cbz group is cleaved, leaving other sensitive moieties and protecting groups intact. This concept is often referred to as orthogonal deprotection. masterorganicchemistry.com

The stability of the Cbz group to a range of chemical conditions allows for its selective removal in the presence of various other protecting groups. For instance, the Cbz group is stable under the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used to remove fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.com This orthogonality is fundamental in complex synthetic sequences, such as peptide synthesis. masterorganicchemistry.comtotal-synthesis.com

However, the classic method for Cbz deprotection, catalytic hydrogenolysis, presents compatibility issues with certain functional groups. nih.gov Functional groups that are susceptible to reduction, such as alkenes, alkynes, and some sulfur-containing moieties, can interfere with or be unintentionally modified during hydrogenolysis. nih.gov For example, sulfur-containing compounds are known to poison the palladium catalysts used in these reactions. chemistryviews.orggoogle.com Similarly, benzyl ethers can also be cleaved under hydrogenolysis conditions, which can be a desired simultaneous deprotection or an undesired side reaction depending on the synthetic strategy. organic-chemistry.orgrsc.org

To address these challenges, alternative deprotection methods have been developed that offer greater selectivity and functional group tolerance.

Alternative Deprotection Methods and Functional Group Tolerance:

Lewis Acid-Mediated Deprotection: A combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as a mild and effective reagent for the selective deprotection of the N-Cbz group. acs.orgnih.gov This method demonstrates good functional group tolerance, including for other reducible groups, and provides an alternative to catalytic hydrogenation. acs.orgthieme-connect.com A key advantage is its ability to orthogonally deprotect the N-Cbz group in the presence of O-benzyl (O-Bn) and N-benzyl (N-Bn) protecting groups. acs.orgnih.gov

Nucleophilic Deprotection: A method utilizing 2-mercaptoethanol with a base like potassium phosphate (K₃PO₄) in N,N-dimethylacetamide (DMAc) has been developed for the deprotection of Cbz-protected amines. chemistryviews.org This approach is particularly useful for substrates containing sensitive functionalities that are incompatible with hydrogenolysis or strong Lewis acids, such as sulfur-containing groups that can deactivate palladium catalysts. chemistryviews.org

Chemoselective Inhibition in Hydrogenolysis: The reactivity of Pd/C catalysts during hydrogenolysis can be modulated. For instance, inhibitors like ammonia, pyridine, or ammonium acetate (B1210297) can be used to suppress the cleavage of benzyl ethers while allowing for the smooth hydrogenation of other groups, including the Cbz group. organic-chemistry.org

Enzymatic Deprotection: Biocatalytic methods offer high selectivity under mild conditions. nih.gov Specific enzymes, such as penicillin G acylase or a specialized Cbz-ase, can cleave the Cbz group without affecting other protecting groups or sensitive functionalities. nih.govgoogle.com This approach is particularly advantageous for complex molecules where chemical methods may lack the required specificity. google.com

The compatibility of various functional groups with different Cbz deprotection methods is summarized in the table below.

Table 1: Functional Group Compatibility in Cbz Deprotection

| Deprotection Method | Reagents | Compatible Groups | Incompatible/Sensitive Groups |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Alkyl halides, esters, Boc, Fmoc, acetyl groups rsc.org | Alkenes, alkynes, nitro groups, azides, benzyl ethers, sulfur-containing compounds nih.govorganic-chemistry.org |

| Lewis Acid-Mediated | AlCl₃, HFIP | O-Bn, N-Bn, other reducible groups acs.orgnih.gov | Acid-sensitive groups (e.g., Boc, tert-butyl esters) masterorganicchemistry.comtotal-synthesis.com |

| Nucleophilic Substitution | 2-Mercaptoethanol, K₃PO₄ | Sulfur-containing groups, sensitive functionalities chemistryviews.org | Groups sensitive to nucleophiles or bases |

| Acidolysis | HBr in Acetic Acid | Most non-acid labile groups | Acid-sensitive groups (Boc, trityl), may affect benzyl ethers total-synthesis.comhighfine.com |

| Enzymatic Cleavage | Cbz-ase, Penicillin G Acylase | Broad, highly selective nih.govgoogle.com | Dependent on enzyme specificity |

In the context of this compound derivatives, selecting the appropriate deprotection strategy requires careful consideration of any other functional groups present in the molecule. For a derivative containing a sulfur-based functional group or a double bond intended to be retained, catalytic hydrogenolysis would be unsuitable. In such cases, a nucleophilic method with 2-mercaptoethanol or an enzymatic approach would be a more appropriate and selective choice. nih.govchemistryviews.org If the derivative also contains an acid-labile Boc group, methods involving strong acids like HBr would be avoided, favoring milder options like hydrogenolysis or enzymatic deprotection. masterorganicchemistry.com The development of methods like AlCl₃/HFIP provides a robust option for orthogonally cleaving the Cbz group while preserving benzyl ethers, expanding the strategic possibilities for complex syntheses. acs.orgthieme-connect.com

Cbz D Leucinol As a Chiral Building Block in Asymmetric Synthesis

Enantioselective Transformations Mediated by Cbz-D-Leucinol Derivatives

Derivatives of this compound are widely employed as chiral auxiliaries, which are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. chemistrydocs.comwikipedia.org The inherent chirality of the leucinol backbone biases the reaction pathway, leading to the preferential formation of one diastereomer over another.

A primary application of this compound is in the formation of chiral oxazolidinone auxiliaries. These are synthesized by the cyclization of the amino alcohol. mdpi.com The resulting oxazolidinone can be acylated, and the α-proton of the acyl group can be selectively removed by a strong base to form a Z-enolate. This enolate is sterically hindered on one face by the bulky isobutyl group of the leucinol moiety, directing the approach of electrophiles to the opposite face. This mechanism allows for highly diastereoselective alkylation reactions, establishing a new stereocenter with predictable configuration. wikipedia.org

Furthermore, research into advanced organocatalysts has leveraged the this compound framework. For instance, a class of modular, strongly basic, and tunable bifunctional organocatalysts has been developed from leucine-derived azides, which are prepared on a gram scale from the corresponding amino alcohol (leucinol). acs.org These catalysts, incorporating a triaryliminophosphorane as a Brønsted base and a thiourea (B124793) moiety as a hydrogen-bond donor, have proven effective in challenging enantioselective transformations. In one study, an L-tert-Leucine-derived catalyst demonstrated high efficiency and enantioselectivity in the nitro-Mannich (aza-Henry) reaction of nitromethane (B149229) with unactivated ketimines, a transformation for which traditional tertiary amine organocatalysts are ineffective. acs.org The catalyst's design, originating from the chiral amino alcohol, is crucial for creating the specific three-dimensional environment needed for stereoinduction. acs.org

Table 1: Performance of a Leucinol-Derived Bifunctional Organocatalyst in the Enantioselective Nitro-Mannich Reaction

| Catalyst Scaffold | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| L-tert-Leucine | 98 | 86 |

| D-Phenylglycine | >98 | 71 |

| L-Valine | >98 | 70 |

| L-Phenylalanine | >98 | 65 |

Data adapted from a study on bifunctional iminophosphorane organocatalysts, demonstrating the influence of the chiral amino alcohol backbone on enantioselectivity. acs.org

Applications in the Total Synthesis of Complex Natural Products and Analogues

The N-Cbz protected form of D-leucine, the direct precursor to this compound, serves as a critical building block in the total synthesis of several complex natural products, where stereochemical integrity is paramount.

A notable example is the synthesis of (-)-Tetrahydrolipstatin (THL), marketed as the anti-obesity drug Orlistat. nih.gov During the synthesis, coupling the β-lactone core with N-formyl-leucine led to significant epimerization. nih.govacs.org To overcome this, synthetic strategies have employed N-Cbz-L-leucine or its D-enantiomer. acs.orgsoton.ac.uk In one approach, an alcohol intermediate was esterified with N-Cbz-L-leucine using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which proceeded with a 99% yield and no detectable epimerization. acs.orgthieme-connect.com The robust Cbz protecting group could then be cleanly removed via hydrogenolysis and replaced with the required N-formyl group in a subsequent step to furnish the final product. acs.orgsoton.ac.uk This strategic use of the Cbz-protected amino acid was essential for controlling the stereochemistry at the C2" position of the leucine (B10760876) side chain. acs.org

Another significant application is in the synthesis of bispyrrolidinoindoline dioxopiperazine alkaloids. nih.gov The total synthesis of (+)-12, the N,N'-bis-demethylated analogue of endo-D-ditryptoleucine, was achieved through the condensation of a bispyrrolidinoindoline core with N-Cbz-D-Leu. uvigo.esacs.org The coupling was promoted by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine, affording a key bis-amide intermediate. acs.org Subsequent deprotection of the Cbz groups via hydrogenation and spontaneous cyclization yielded the final dioxopiperazine natural product. acs.org This demonstrates the utility of Cbz-D-Leu as a reliable chiral fragment for building complex peptide-based natural products.

Development of Chiral Ligands and Organocatalysts from this compound

The chiral scaffold of this compound is a valuable starting point for the synthesis of novel chiral ligands and organocatalysts for asymmetric catalysis. tcichemicals.commdpi.com These catalysts are designed to create a chiral environment around the reactants, influencing the stereochemical path of the reaction.

One area of development is the synthesis of C1-symmetric chiral diamine ligands. In a reported study, a library of such ligands was constructed by condensing various Cbz-protected amino acids, including Cbz-leucine, with exo-(−)-bornylamine. acs.org The resulting diamine, when complexed with a copper(II) salt, formed an efficient chiral catalyst for the asymmetric Henry (nitroaldol) reaction. The complex, used at a low loading of 2.5 mol%, catalyzed the reaction between various aldehydes and nitroalkanes, producing β-nitroalcohols in high yields (up to 98%) and with excellent enantioselectivities (up to 99% ee). acs.org The specific structure of the ligand, derived from the Cbz-amino acid, was determined to be crucial for the high level of asymmetric induction.

More sophisticated bifunctional organocatalysts have also been designed starting from leucinol. As discussed previously, L-tert-leucinol was used to prepare a chiral azide (B81097), which serves as a precursor to a new class of bifunctional iminophosphorane (BIMP) superbases. acs.org These catalysts are synthesized via a Staudinger reaction between the chiral azide and a triarylphosphine in the final step, allowing for modularity and fine-tuning of the catalyst's electronic and steric properties. The resulting catalyst combines a strongly basic iminophosphorane moiety with a thiourea H-bond donor site, enabling a dual activation mechanism. This design proved highly effective for the enantioselective addition of nitromethane to unactivated ketimines, showcasing the potential of leucinol-derived scaffolds in creating powerful, metal-free catalytic systems. acs.org

Stereocontrolled Construction of Carbon-Carbon and Carbon-Heteroatom Bonds Utilizing this compound Scaffolds

The primary function of this compound-derived scaffolds in asymmetric synthesis is to enable the stereocontrolled construction of new chemical bonds, particularly carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. acs.orgchimia.ch

The formation of new C-C bonds with high stereocontrol is a cornerstone of organic synthesis. nih.gov Chiral auxiliaries derived from this compound, such as the previously mentioned oxazolidinones, are instrumental in this regard. wikipedia.org In the asymmetric alkylation of a this compound-derived oxazolidinone imide, the deprotonation and subsequent reaction with an alkyl halide lead to the formation of a C-C bond. wikipedia.org The facial selectivity is dictated by the chiral auxiliary, which shields one face of the enolate, resulting in a product with high diastereomeric purity. This strategy effectively translates the stereochemical information from the leucinol backbone to the newly formed stereocenter. Similarly, the organocatalytic nitro-Mannich reaction facilitated by leucinol-derived catalysts achieves stereocontrolled C-C bond formation by organizing the substrates within a chiral pocket. acs.orgacs.org

The stereocontrolled formation of carbon-heteroatom bonds is another critical area where these scaffolds find application. nih.gov While direct catalysis of C-X bond formation by a this compound auxiliary is less commonly documented, the principles of stereocontrol remain applicable. For instance, after a highly diastereoselective C-C bond-forming reaction, the chiral auxiliary must be cleaved to release the desired product. This cleavage step itself involves the breaking of a C-N bond within the auxiliary (e.g., amide hydrolysis), which must proceed without racemizing the newly created stereocenter. Furthermore, the chiral environment provided by this compound derivatives can influence intramolecular reactions, such as the C-H amination of carbamate (B1207046) derivatives to construct oxazolidinone rings, which are valuable heterocyclic structures. chemrxiv.org The stereochemistry of such cyclizations, which involve C-N bond formation, can be biased by the chiral information embedded within the substrate.

Exploration of Cbz D Leucinol in Medicinal Chemistry Research

Design and Synthesis of Cbz-D-Leucinol-Derived Therapeutic Candidates

The this compound scaffold serves as a crucial starting point or intermediate in the synthesis of various therapeutic agents. The D-configuration often imparts resistance to enzymatic degradation, while the leucinol structure provides a unique motif for molecular recognition and interaction with biological targets. google.com

Cbz-protected D-amino acids, including derivatives of D-leucine, are fundamental in the development of novel antitumor agents and protease inhibitors. fengchengroup.comchemicalbook.com The synthesis of these molecules often involves the incorporation of D-amino acid fragments to enhance stability and target specificity.

Protease Inhibitors: Proteases are critical enzymes in many pathological processes, including cancer and viral replication, making them prime therapeutic targets. Peptidomimetic inhibitors designed to mimic the natural substrate of a protease often incorporate non-natural amino acids to improve their pharmacological properties. The Cbz group is a frequently used N-terminal capping group in the design of such inhibitors for proteases like the SARS-CoV-2 main protease (Mpro). nih.gov For instance, the synthesis of protease inhibitors for rhodesain and SARS-CoV-2 Mpro has utilized Cbz-protected amino acids in their peptide sequences. mdpi.com In the development of inhibitors for the human rhinovirus 3C protease, Cbz-protected tripeptides have been employed as key structural elements. pnas.org The synthesis of aza-peptide protease inhibitors also involves intermediates like Cbz-Leu-Leu-OMe, highlighting the utility of the Cbz-leucine motif. tandfonline.com

Antitumor Agents: Galaxamide, a cyclic pentapeptide with antitumor activity composed of five D-leucine residues, showcases the potential of D-leucine-rich structures in cancer therapy. mdpi.com The synthesis and structural modification of its analogs to improve efficacy against cancer cell lines like A549 and K562 often start from protected D-leucine units. mdpi.com Furthermore, amino acid conjugates of monocarbonyl curcumin (B1669340) have been synthesized as potential anticancer agents, with Boc-L-Leucine being a reported intermediate, indicating the general strategy of using protected amino acids in this field. nih.gov The design of prodrugs for cancer chemotherapy has also involved the synthesis of peptidyl derivatives, such as D-Val-Leu-Lys-X, where Cbz-D-valine is a key starting material, demonstrating the application of Cbz-protected D-amino acids in creating tumor-activated agents. pnas.org

Table 1: Examples of Cbz-D-Amino Acid Derivatives in Antitumor and Protease Inhibitor Synthesis

| Compound/Class | Target/Application | Synthetic Precursor Mentioned | Source |

|---|---|---|---|

| Peptidyl Prodrugs | Cancer Chemotherapy (Plasmin-activated) | Cbz-D-Val-Leu-OH | pnas.org |

| Rhodesain Inhibitors | Rhodesain (Protease) | Cbz–(l)Phe–(l)hPhe–(warhead) | mdpi.com |

| Rhinovirus 3C Inhibitors | Human Rhinovirus 3C Protease | CBZ protected tripeptide | pnas.org |

| Galaxamide Analogs | Antitumor (A549, K562 cells) | N-Boc-D-Leu-OH | mdpi.com |

The incorporation of D-amino acids is a well-established strategy to enhance the stability and efficacy of antimicrobial and antiviral peptides. This compound provides a lipophilic, chiral building block that can be integrated into these therapeutic agents.

Antimicrobial Agents: D-amino acids are frequently found in naturally occurring antibiotics and are synthetically incorporated to create analogues with improved properties. For example, the substitution of L-amino acids with their D-enantiomers in antimicrobial peptides can enhance stability against proteolysis. mdpi.com The synthesis of muraymycin analogues, which are potent antibacterial agents targeting the MraY enzyme, involves steps of Cbz deprotection and peptide coupling. beilstein-journals.org A study on the modification of a brevinin-derived antimicrobial peptide showed that adding a D-leucine residue at the N-terminus significantly enhanced its activity against Gram-positive bacteria, including MRSA. mdpi.com The synthesis of such modified peptides would typically proceed through a protected D-leucine intermediate.

Antiviral Agents: The design of inhibitors for viral proteases is a cornerstone of antiviral drug development. HIV-1 protease inhibitors have been designed using oxazolidinones as P2/P2' ligands, where the synthesis involves intermediates protected with Cbz groups. nih.gov For the human rhinovirus (HRV), a major cause of the common cold, the 3C protease is a key drug target. Potent irreversible inhibitors of HRV 3C protease have been developed based on peptidyl structures containing Michael acceptors, where a Cbz-protected tripeptide serves as a crucial recognition element. pnas.org

Antitumor Agents and Protease Inhibitors

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. mdx.ac.uk this compound is a valuable tool in this field, allowing chemists to introduce non-natural structures into peptide backbones. google.com

The replacement of an amide bond with a different functional group or the alteration of an amino acid side chain are common strategies in peptidomimetic design. The synthesis of such molecules often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of both natural and unnatural amino acids, including those with protecting groups like Cbz. rsc.org For instance, the synthesis of sansalvamide (B1640551) A peptidomimetics involves the creation of triazole and oxazole-containing structures through both solution and solid-phase approaches, starting from protected amino acid fragments. nih.gov The synthesis of 1,2-dithiolane (B1197483) analogues of leucine (B10760876), designed for potential use in peptide chemistry, also starts from protected amino acid precursors to create novel peptidomimetic structures. acs.org These modified peptides often exhibit increased resistance to enzymatic degradation. peptide.com

Introducing a D-amino alcohol like D-leucinol into a peptide sequence has profound conformational consequences. The D-configuration can disrupt or stabilize secondary structures such as α-helices and β-sheets, while the replacement of the C-terminal carboxyl group with a hydroxyl group removes a charge and a hydrogen bond acceptor, altering the molecule's folding and interaction with its target. mdpi.comnih.gov

Incorporation into Modified Peptide Architectures

Structure-Activity Relationship (SAR) Studies of this compound-Based Compounds

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into clinical candidates. By systematically modifying the structure of a this compound-derived molecule and assessing the impact on its biological activity, researchers can identify key structural features required for potency and selectivity.

In the development of readthrough agents for premature termination codons, a SAR study was performed on leucyl-3-epi-deoxynegamycin. nih.gov The study revealed that the L-configuration and the α-amino group in the leucine side chain were important for potent activity, as replacing L-leucine with D-leucine or a hydroxyisovaleic acid moiety reduced the compound's efficacy. nih.gov

For the antimicrobial peptide teixobactin, extensive SAR studies have been conducted. Replacing the L-allo-isoleucine at position 10 with D-leucine resulted in analogues that retained potent activity against MRSA and VRE, indicating that a D-amino acid with a bulky, hydrophobic side chain is well-tolerated at this position. scispace.com

In a study on galaxamide analogues, it was found that the number and position of D-leucine residues significantly influenced the antitumor efficacy against K562 cells. mdpi.com Similarly, SAR studies on beauveriolide analogues, which are inhibitors of the enzyme SOAT, involved modifying the peptide structure to understand and alter selectivity between the SOAT1 and SOAT2 isozymes. jst.go.jp These studies often rely on the synthesis of a library of analogues, which would be constructed from protected amino acid building blocks like Cbz-D-Leucine or its derivatives.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 2760295 |

| Cbz-D-Leucine | 94145 |

| Cbz-L-Leucine | 92837 |

| D-Leucine | 73111 |

| L-Leucine | 6106 |

| Cbz-D-Valine | 107801 |

| Galaxamide | 101831861 |

| Curcumin | 969516 |

| Nirmatrelvir | 155903259 |

| Muraymycin D2 | 44565634 |

| Teixobactin | 91632734 |

| Beauveriolide I | 10344403 |

| Sansalvamide A | 449309 |

| (+)-Negamycin | 441460 |

Advanced Structural and Conformational Analysis of Cbz D Leucinol and Its Derivatives

Spectroscopic Methodologies for Conformational Elucidation

The three-dimensional structure and conformational preferences of Cbz-D-Leucinol and its derivatives are critical to their function and reactivity. A variety of spectroscopic techniques are employed to elucidate these structural features, each providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. core.ac.uk For this compound, NMR provides detailed information about the connectivity of atoms and the spatial relationships between them, which is essential for confirming its stereochemistry and analyzing its conformational dynamics. copernicus.org

For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) based experiments are particularly powerful. core.ac.uk Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are close to each other, providing crucial distance constraints. core.ac.uknih.gov These NOE data, combined with the analysis of coupling constants (J-couplings), can help determine the preferred conformations of the flexible side chain and the orientation of the Cbz group relative to the rest of the molecule. nih.gov The magnitude of three-bond coupling constants (³J), for example, is related to the dihedral angle between the coupled nuclei, offering insights into the torsional angles along the molecule's backbone. nih.govnih.gov In some cases, chiral derivatizing agents can be used to create diastereomeric compounds with distinct NMR spectra, which can aid in the assignment of absolute configuration. nih.govmdpi.com

Table 1: Key NMR Techniques for this compound Analysis

| NMR Technique | Information Gained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical environment of protons | Identifies and assigns protons in the Cbz group, leucine (B10760876) side chain, and alcohol moiety. |

| ¹³C NMR | Chemical environment of carbons | Identifies and assigns carbon atoms, confirming the carbon skeleton. |

| COSY | H-H correlations | Establishes proton connectivity within the molecule. |

| HSQC/HMQC | C-H one-bond correlations | Links protons to their directly attached carbons. |

| HMBC | C-H long-range correlations | Establishes connectivity across multiple bonds, confirming the overall structure. |

| NOESY/ROESY | Through-space proton interactions | Provides distance constraints for determining 3D structure and preferred conformations. |

| J-coupling Analysis | Dihedral angles | Elucidates the torsional angles and conformational preferences of the molecule. |

Vibrational Spectroscopy (IR, Raman) in Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are sensitive to the functional groups present and their local environment, making them valuable for conformational analysis. scifiniti.com

By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations (using methods like DFT), researchers can identify the most likely conformation(s) present in the sample. scifiniti.comacs.org Changes in the vibrational spectra upon changes in solvent or temperature can also provide insights into conformational equilibria.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| N-H (carbamate) | Stretching | 3200-3400 | IR |

| O-H (alcohol) | Stretching | 3200-3600 | IR |

| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (aliphatic) | Stretching | 2850-3000 | IR, Raman |

| C=O (carbamate) | Stretching | 1680-1720 | IR |

| C=C (aromatic) | Stretching | 1450-1600 | IR, Raman |

| C-O (alcohol/carbamate) | Stretching | 1000-1300 | IR |

Circular Dichroism (CD) Spectroscopy for Chiral Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light. creative-proteomics.com Since this compound is a chiral molecule, its enantiomers will produce mirror-image CD spectra. This makes CD spectroscopy an excellent tool for confirming the enantiomeric purity and absolute configuration of the compound. nih.gov

The CD spectrum of this compound is influenced by the electronic transitions of its chromophores, which are the phenyl ring of the Cbz group and the carbonyl group of the carbamate (B1207046). creative-proteomics.com The spatial arrangement of these chromophores relative to the chiral center determines the sign and intensity of the CD signals. photophysics.com Therefore, the CD spectrum is highly sensitive to the conformation of the molecule. biorxiv.org By comparing the experimental CD spectrum with theoretical spectra calculated for different conformations, it is possible to gain information about the preferred solution-state conformation. researchgate.net CD spectroscopy is also useful for studying changes in conformation due to factors like solvent, temperature, or binding to other molecules. biorxiv.org

X-ray Crystallography for Solid-State Conformational Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, from which the precise positions of all the atoms can be determined.

For this compound, an X-ray crystal structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in the crystalline form. This provides an unambiguous determination of its solid-state conformation. mdpi.com This information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. While the conformation in the solid state may not be identical to the preferred conformation in solution, it provides a crucial, experimentally determined, low-energy structure that can be used as a starting point for computational studies. acs.org

Computational Chemistry for this compound Systems

Computational chemistry provides a powerful theoretical framework to complement experimental studies, offering detailed insights into the structure, properties, and reactivity of molecules like this compound at the atomic level. researchgate.netnih.govmdpi.comresearchgate.net

Quantum Mechanical (QM) Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure. colab.wscas.cz

Density Functional Theory (DFT) has become a widely used method due to its balance of accuracy and computational cost. science.gov For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net This allows for the exploration of the potential energy surface and identification of stable conformers.

Calculate Vibrational Frequencies: Simulate the IR and Raman spectra of the molecule. acs.org Comparing these calculated spectra with experimental data helps in the assignment of vibrational modes and confirms the predicted conformation. scifiniti.com

Predict NMR Chemical Shifts: Calculate the theoretical ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra. researchgate.net

Analyze Electronic Properties: Determine properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). biorxiv.org The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. biorxiv.org

Ab initio calculations , which are based on first principles without the use of empirical parameters, can provide highly accurate results, though often at a higher computational expense. colab.wscas.czresearchgate.net These methods are valuable for benchmarking DFT results and for studying systems where DFT may be less reliable. For carbamate-containing molecules like this compound, ab initio studies can elucidate details of protonation energies and the effects of substituents on the electronic structure. cas.cz

By combining these computational approaches with experimental data, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, providing a foundation for understanding its chemical behavior and potential applications.

Molecular Dynamics (MD) Simulations for Solution-Phase Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the solution-phase conformational dynamics of flexible molecules like this compound. researchgate.net These simulations model the atomic motions of the molecule over time, providing insights into its preferred shapes and flexibility in a solvent environment.

A typical MD simulation protocol for this compound solvated in a solvent such as methanol (B129727) or water would involve several key steps. nih.govuark.edu Initially, a starting 3D structure of the molecule is placed in a periodic box filled with explicit solvent molecules (e.g., TIP3P water model). nih.gov The system is then neutralized by adding counter-ions if necessary. The interactions between atoms are described by a force field, such as CHARMM or AMBER, which are collections of parameters that define the potential energy of the system. nih.gov The simulation proceeds by numerically integrating Newton's equations of motion, often using a Verlet cutoff scheme, to calculate the trajectory of each atom over a period of nanoseconds. nih.gov Temperature and pressure are maintained at constant values using thermostats and barostats to mimic experimental conditions. uark.edu

Analysis of the resulting trajectories can reveal the conformational landscape of this compound. Key analyses include:

Root-Mean-Square Fluctuation (RMSF): To pinpoint which parts of the molecule are most flexible. nih.gov

Dihedral Angle Analysis: To monitor the rotation around key single bonds, such as the C-C and C-N bonds of the leucine backbone, which defines the molecule's conformation. researchgate.net

Radial Distribution Functions (g(r)): To understand the structuring of solvent molecules around the solute and identify key solute-solvent interactions. researchgate.net

These simulations can quantify the dynamic equilibrium between different conformers, providing a detailed picture of the molecule's behavior that complements experimental techniques like NMR spectroscopy. researchgate.netbiorxiv.org

Table 1: Representative Parameters for MD Simulation of this compound

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS-AA | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P, TIP4P (for water) | Explicitly models the solvent environment. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298.15 K | Simulates room temperature conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 10-200 ns | Duration over which molecular motions are tracked. |

Analysis of Conformational Energy Landscapes and Stereoelectronic Effects

The conformational energy landscape of this compound describes the potential energy of the molecule as a function of its geometry. This landscape features various energy minima, corresponding to stable or metastable conformers, and the transition states that separate them. The relative energies of these conformers determine their population at thermal equilibrium.

Stereoelectronic effects play a crucial role in shaping this energy landscape. In this compound, a key stereoelectronic interaction is the delocalization of the nitrogen atom's lone pair of electrons into the adjacent carbonyl group of the carbamate. acs.orgnih.gov This n → π* interaction imparts partial double-bond character to the N-C(O) bond, which restricts rotation and favors a planar arrangement of the carbamate group. nih.gov This inherent planarity significantly reduces the number of accessible conformations.

Furthermore, the relative orientations of the benzyloxy group, the isobutyl side chain, and the hydroxymethyl group are governed by a complex interplay of steric hindrance and other non-covalent interactions. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate the energies of different rotamers and map out the potential energy surface, revealing the most stable conformations. researchgate.net

Intramolecular Interactions and Their Influence on this compound Conformation

The conformation of this compound is heavily influenced by specific intramolecular interactions, particularly hydrogen bonding. bris.ac.uk Due to the presence of a hydrogen bond donor (N-H and O-H) and two potential acceptors (carbamate carbonyl oxygen and hydroxyl oxygen), the molecule can adopt folded conformations stabilized by intramolecular hydrogen bonds.

Studies on related N-Cbz protected amino alcohols suggest that a hydrogen bond can form between the amide proton (N-H) and the hydroxyl oxygen. bris.ac.uk This interaction creates a five-membered ring-like structure, which significantly restricts the molecule's conformational freedom. This conformation may be favored as it positions the bulky Cbz and isobutyl groups away from each other, minimizing steric clash. Another possibility is a hydrogen bond between the hydroxyl proton and the carbamate carbonyl oxygen, leading to a different folded structure. The presence and strength of these hydrogen bonds can be detected and analyzed using techniques like infrared (IR) spectroscopy and NMR, as well as computational methods. bris.ac.ukopenrepository.com These interactions are critical as they pre-organize the molecule into a defined shape, which can be essential for its role as a chiral building block in synthesis.

Table 2: Key Intramolecular Interactions in this compound

| Interaction Type | Atoms Involved | Effect on Conformation |

|---|---|---|

| Intramolecular H-Bond | Amide N-H and Hydroxyl O | Formation of a pseudo-five-membered ring, leading to a folded, rigid conformation. |

| Intramolecular H-Bond | Hydroxyl O-H and Carbamate C=O | Formation of a different folded conformation, restricting bond rotation. |

| Stereoelectronic Effect | Nitrogen lone pair and Carbamate C=O | Planarization of the carbamate group, restricting rotation around the N-C(O) bond. |

| Steric Repulsion | Isobutyl group, Cbz group, Hydroxymethyl group | Disfavors conformations where bulky groups are close in space (eclipsed). |

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical stability of this compound, specifically the integrity of the chiral center at the C2 position, is a critical factor in its synthetic utility. Epimerization, the inversion of this stereocenter, would lead to the formation of its diastereomer, Cbz-L-Leucinol, compromising the enantiopurity of subsequent products.

The primary concern for epimerization in α-amino acid derivatives is the abstraction of the α-proton, which is activated by an adjacent carbonyl group, leading to a planar enolate-like intermediate that can be re-protonated from either face. rsc.orgnih.gov While this compound is an amino alcohol and lacks the activating carboxylic acid or aldehyde group, the α-proton can still be labile under certain conditions.

However, the benzyloxycarbonyl (Cbz) protecting group is known to provide good protection against epimerization under many standard reaction conditions. acs.orgnih.gov Compared to other protecting groups, the Cbz group does not significantly increase the acidity of the α-proton. Studies have shown that N-Cbz protected amino acids are significantly less prone to epimerization during peptide coupling reactions than N-formyl or other derivatives. acs.org The risk of epimerization is generally low during reactions performed under neutral or mildly acidic/basic conditions. nih.govthieme-connect.de

Conditions that could potentially induce epimerization include:

Strongly basic conditions: A strong base could deprotonate the α-carbon, particularly at elevated temperatures.

Harsh acidic conditions: While less common for this specific structure, prolonged exposure to strong acids could potentially facilitate epimerization through mechanisms like oxazolidinone formation and reopening, although this is more relevant for amino acids being activated for coupling. nih.govacs.org

The stereochemical purity of this compound and its derivatives is typically assessed using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy after conversion to a diastereomeric derivative (e.g., using a chiral Mosher's acid). nih.gov Research has shown that for many transformations involving N-Cbz amino alcohols, the stereocenter remains intact, highlighting the robustness of this protecting group in preserving stereochemical integrity. acs.orgbeilstein-journals.org

Future Directions and Emerging Research Avenues for Cbz D Leucinol

Development of Novel and Sustainable Synthetic Strategies

The synthesis of chiral molecules like Cbz-D-Leucinol is often resource-intensive. Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Electrochemical Synthesis: Synthetic organic electrochemistry presents a green alternative to conventional chemical methods, offering mild reaction conditions and high selectivity. rsc.org Electrochemical approaches, such as the decarboxylative α-methoxylation of N-protected α-amino acids, demonstrate the potential for creating complex molecules with minimal waste. rsc.org The principles of this method could be adapted for transformations involving Cbz-D-Leucine, the precursor to this compound, aligning with the trend of using clean electricity for sustainable organic synthesis. rsc.org

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a highly selective and environmentally benign route for chemical synthesis. Novel enantioselective N-carbobenzyloxy (Cbz)-cleaving enzymes have been identified and expressed, which can selectively deprotect Cbz-protected amino acids. researchgate.net While this is a deprotection method, the exploration of enzymes for the reverse reaction or for the selective reduction of Cbz-D-Leucine to this compound could lead to highly efficient and sustainable production processes. Such enzymatic methods avoid harsh chemical reagents typically used for deprotection, such as hydrogenation with palladium catalysts. google.com

N- to C-Directional Peptide Synthesis: Traditional solid-phase peptide synthesis (C- to N-direction) is known for its poor atom economy. nih.gov Emerging research into N- to C-directional synthesis offers a more sustainable alternative that can minimize the use of protecting groups and wasteful coupling agents. nih.govresearchgate.net Methodologies using thiopyridyl ester activation of N-Cbz-leucine have shown promise in forming peptide bonds with minimal epimerization. nih.govresearchgate.net Applying these sustainable principles to the synthesis of peptide fragments incorporating this compound could significantly reduce the environmental impact.

Expanded Applications in Materials Science and Supramolecular Chemistry

The unique structural features of this compound, particularly its chirality and capacity for hydrogen bonding, make it an attractive candidate for applications in materials science and supramolecular chemistry.

Self-Assembling Systems: Amino acids and their derivatives are well-known building blocks for creating ordered nanostructures through self-assembly. nih.gov Cyclic peptides containing leucine (B10760876) have been shown to form nanotubes through hydrogen bonding. nih.govacs.org The isobutyl side chain of the leucine residue is critical for these interactions. This compound, with its protected amine and free hydroxyl group, could be incorporated into novel peptide-based systems to create functional nanomaterials. researchgate.net

Chiral Gelators: Chiral bis(amino alcohol)oxalamides derived from leucinol have been prepared as low-molecular-weight organic gelators. chemsrc.com These molecules can self-assemble into fibrous networks, trapping solvent to form gels. The chirality and hydrogen-bonding capabilities of the amino alcohol are essential for this process. This compound could serve as a precursor to new classes of chiral gelators with tunable properties for applications in soft materials and controlled release systems.

Integration into Chemoinformatic and High-Throughput Screening Drug Discovery Pipelines

The search for new therapeutic agents increasingly relies on computational methods and high-throughput screening (HTS) of large compound libraries. umich.edu this compound is a valuable scaffold for inclusion in these modern drug discovery workflows.

Combinatorial Libraries for HTS: HTS enables the rapid evaluation of millions of chemical compounds against biological targets. umich.edu Cbz-protected amino acids are frequently used as building blocks in the parallel synthesis of compound libraries. georgiasouthern.edu this compound can be incorporated as a chiral building block into HTS libraries aimed at discovering new protease inhibitors or other modulators of protein function. nih.govresearchgate.net For example, tailored azanitrile inhibitors of the SARS-CoV-2 main protease have been developed using Cbz-leucine as a starting point. nih.govresearchgate.net

Chemoinformatic and Virtual Screening: Chemoinformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. researchgate.net Virtual libraries of compounds can be screened in silico against protein targets to identify potential drug candidates. The three-dimensional structure of this compound can be incorporated into these virtual libraries, allowing for computational docking studies to predict binding affinity and guide the synthesis of more potent and selective inhibitors. researchgate.net

Fragment-Based Drug Discovery: this compound can also be utilized in fragment-based drug discovery (FBDD), where small molecular fragments are screened for binding to a biological target. Once a hit is identified, the fragment is grown or combined with other fragments to create a more potent lead compound. The defined stereochemistry and functional handles of this compound make it an ideal fragment for exploring specific interactions within a protein's binding site.

This compound as a Precursor for Biological Probes and Diagnostic Tools

Understanding complex biological processes often requires tools that can visualize and track specific molecules or activities within a living system. This compound provides a versatile scaffold for the synthesis of such probes.

Fluorescent Probes: The covalent attachment of fluorophores to proteins is a common method for studying their localization and interactions. nih.gov Fluorescent α-amino acids are key components in the synthesis of probes for medical and biological imaging. researchgate.net this compound can be chemically modified by attaching a fluorescent reporter group, such as a coumarin, to either its hydroxyl group or, after deprotection, its amino group. nih.govfrontiersin.org Such probes could be designed to target specific enzymes, like proteases, allowing for the real-time monitoring of their activity in biological samples.

Activity-Based Probes (ABPs): ABPs are small molecules that covalently bind to the active site of specific enzymes, providing a powerful tool for profiling enzyme activity. frontiersin.org These probes typically consist of a recognition element, a reactive group (warhead), and a reporter tag. The D-leucine structure is known to be recognized by certain proteases. This compound could be elaborated into an ABP by incorporating a reactive warhead and a reporter tag (e.g., biotin (B1667282) or a fluorophore), creating a tool to selectively label and identify active enzymes in complex biological mixtures. nih.govfrontiersin.org

Nucleic Acid Probes: Modified nucleic acids can be used as probes for assaying biological samples. google.com While not a direct application, the chemical strategies used to synthesize this compound and its derivatives are relevant to the synthesis of modified nucleosides and nucleotides. The Cbz protecting group strategy is used in the synthesis of complex organic molecules, including those designed to interact with or be incorporated into nucleic acid structures for diagnostic purposes. google.com

Exploration of Unexplored Reactivities and Transformation Pathways for this compound

The chemical structure of this compound, featuring a protected amine, a primary alcohol, and a chiral center, offers opportunities for exploring novel chemical transformations.

Electrochemical Transformations: The electrochemical oxidation of complex organic molecules like carbamazepine (B1668303) has been shown to produce a variety of transformation products through pathways such as hydroxylation and rearrangement. huji.ac.il Applying electrochemical methods to this compound could lead to novel oxidized or rearranged products that are not accessible through conventional synthesis. This approach allows for rapid screening of reactivity under different potentials without the need for additional reagents. huji.ac.il

Selective Deprotection and Modification: The carbobenzyloxy (Cbz) group is typically removed via hydrogenation. google.com However, the development of alternative, milder deprotection methods, such as enzymatic cleavage, opens up new synthetic possibilities. researchgate.net Furthermore, exploring the selective transformation of the primary alcohol to other functional groups (e.g., aldehydes, carboxylic acids, or halides) while the amine remains protected would expand the synthetic utility of this compound as a chiral building block.

Particle Formation and Polymorphism: The study of how molecules like carbamazepine crystallize and form different polymorphic structures is crucial for pharmaceuticals. acs.org The precipitation and crystallization of this compound under various conditions (e.g., sonocrystallization) could reveal interesting insights into its solid-state behavior, potentially leading to the discovery of new polymorphic forms with distinct physical properties. Understanding these transformation pathways is essential for controlling the morphology and stability of the final crystalline product. acs.org

Q & A

Q. Characterization :

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm structure and stereochemistry | δ 7.3–7.1 (aromatic Cbz), δ 4.1–3.8 (hydroxyl proton) |

| HPLC | Assess purity and enantiomeric excess | Chiral stationary phase (e.g., Chiralpak AD-H), hexane:isopropanol (80:20) |

| Melting Point | Verify crystallinity | Literature comparison (e.g., 112–114°C) |

Refer to detailed experimental protocols in primary literature and ensure reproducibility by documenting solvents, temperatures, and catalyst ratios .

Basic: How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to temperatures (e.g., 4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical monitoring : Use HPLC to track degradation products (e.g., de-Cbz derivatives) and LC-MS for structural identification .

- Kinetic modeling : Calculate degradation rate constants (Arrhenius equation) to predict shelf life .

Advanced: How can enantiomeric purity of this compound be optimized during synthesis?

Methodological Answer:

- Chiral chromatography : Optimize mobile phase composition (e.g., hexane:ethanol gradients) and column temperature .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Circular Dichroism (CD) : Validate enantiopurity by comparing optical rotation with literature values.

Pitfalls : Inadequate quenching of reactions may lead to racemization. Replicate trials and statistical analysis (e.g., ANOVA) are critical .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Methodological audit : Compare experimental designs (e.g., cell lines, assay conditions) across studies. Inconsistent cytotoxicity data may stem from variations in cell viability protocols (MTT vs. resazurin assays) .

- Meta-analysis : Use PRISMA guidelines to systematically evaluate bias in primary studies, focusing on allocation concealment and blinding .

- Replication : Reproduce key studies with standardized controls (e.g., solvent-only and positive controls) .

Advanced: What computational strategies are effective for studying this compound’s interactions in catalytic systems?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases). Validate with Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability .

- Quantum Mechanics (QM) : Calculate reaction pathways for Cbz group deprotection at the B3LYP/6-31G* level.

- Data validation : Compare computational results with experimental kinetics (e.g., Eyring plots) .

Basic: What frameworks guide literature review strategies for this compound research?

Methodological Answer:

- PICOT framework : Define Population (e.g., catalytic applications), Intervention (synthetic routes), Comparison (alternative protecting groups), Outcome (yield/purity), and Timeframe .

- Database selection : Use SciFinder, Reaxys, and PubMed with keywords (e.g., “this compound enantioselectivity”). Exclude patents and non-peer-reviewed sources .

- Critical appraisal : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-impact studies .

Advanced: How can mechanistic studies elucidate this compound’s role in asymmetric catalysis?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps .

- In situ spectroscopy : Monitor intermediates via FT-IR or NMR (e.g., ¹³C labeling) during catalysis .

- Stereochemical mapping : Use X-ray crystallography to resolve transition-state analogs .

Advanced: What experimental designs mitigate bias in bioactivity assays involving this compound?

Methodological Answer: